1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different biological activities.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and benzofuro[3,2-d]pyrimidine moieties. Common reagents used in these reactions include triethylamine, triphenylphosphine, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidines and piperidine derivatives.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting antileukemia activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one: These compounds exhibit fungicidal activity and are synthesized through the aza-Wittig reaction.
Benzofuro[3,2-b]pyridines: These compounds are synthesized through annulation reactions and have diverse biological activities. The uniqueness of 1-(BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE lies in its specific structure and the presence of the piperidinecarboxamide moiety, which imparts distinct biological properties.
Properties
Molecular Formula |
C25H26N4O3 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O3/c1-2-31-19-7-5-6-17(14-19)15-26-25(30)18-10-12-29(13-11-18)24-23-22(27-16-28-24)20-8-3-4-9-21(20)32-23/h3-9,14,16,18H,2,10-13,15H2,1H3,(H,26,30) |
InChI Key |
DABCLSAJOAAPNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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